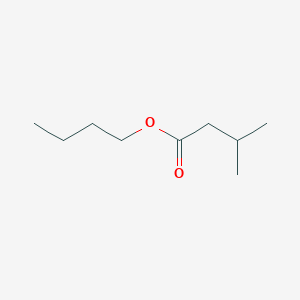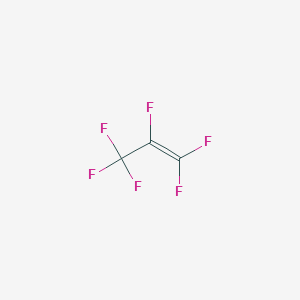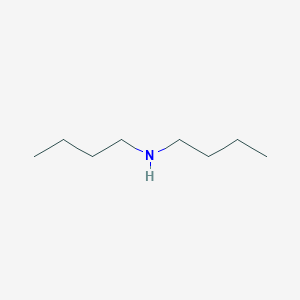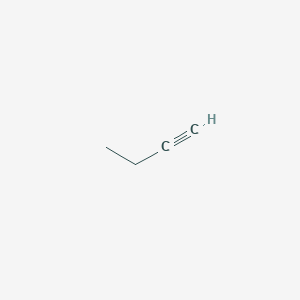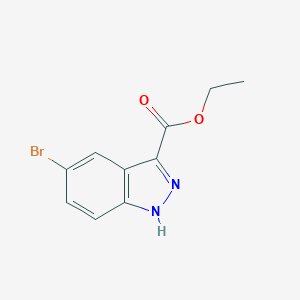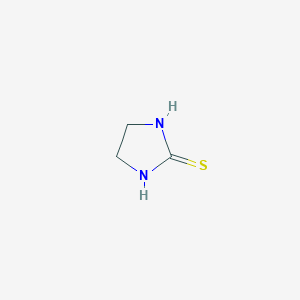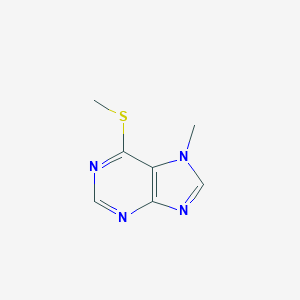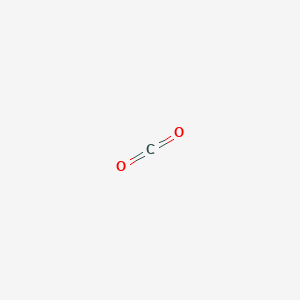![molecular formula C18H12As2 B089548 5,10-[1,2]Benzenoarsanthrene CAS No. 197-40-0](/img/structure/B89548.png)
5,10-[1,2]Benzenoarsanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10-[1,2]Benzenoarsanthrene, also known as BA, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied due to its potential carcinogenic and mutagenic properties. BA is a potent environmental contaminant that can be found in tobacco smoke, diesel exhaust, and other combustion products.
作用机制
The mechanism of action of 5,10-[1,2]Benzenoarsanthrene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. 5,10-[1,2]Benzenoarsanthrene can induce oxidative stress and DNA damage by generating ROS, which can lead to the activation of DNA repair mechanisms and the induction of cell death pathways.
生化和生理效应
5,10-[1,2]Benzenoarsanthrene has been shown to have a wide range of biochemical and physiological effects. It can induce DNA damage, gene mutations, and chromosomal aberrations in various cell types. 5,10-[1,2]Benzenoarsanthrene can also promote the growth of tumors in animal models and is considered a potent carcinogen. In addition, 5,10-[1,2]Benzenoarsanthrene has been shown to induce oxidative stress and inflammation, which can contribute to the development of various diseases, including cancer, cardiovascular disease, and respiratory disease.
实验室实验的优点和局限性
One advantage of using 5,10-[1,2]Benzenoarsanthrene in lab experiments is its potent carcinogenic and mutagenic properties, which make it a useful tool for studying the mechanisms of cancer development and DNA damage. However, one limitation of using 5,10-[1,2]Benzenoarsanthrene is its potential toxicity, which can make it difficult to work with in certain settings. In addition, the use of 5,10-[1,2]Benzenoarsanthrene in lab experiments may not fully replicate the complex environmental exposures that occur in real-world settings.
未来方向
Future research on 5,10-[1,2]Benzenoarsanthrene should focus on further understanding its mechanism of action and the pathways involved in its carcinogenic and mutagenic properties. This could involve the use of advanced imaging techniques and molecular biology tools to better understand the effects of 5,10-[1,2]Benzenoarsanthrene on DNA and cellular signaling pathways. In addition, future research should explore the potential health effects of exposure to 5,10-[1,2]Benzenoarsanthrene in real-world settings, including the effects of long-term exposure and the potential for biomagnification in the food chain.
Conclusion
In conclusion, 5,10-[1,2]Benzenoarsanthrene is a potent environmental contaminant that has been extensively studied for its potential carcinogenic and mutagenic properties. The synthesis method of 5,10-[1,2]Benzenoarsanthrene involves the reaction of anthracene with benzoquinone, which yields 5,10-[1,2]Benzenoarsanthrene as a yellow crystalline powder. 5,10-[1,2]Benzenoarsanthrene can induce DNA damage, gene mutations, and chromosomal aberrations in various cell types and has been shown to promote the growth of tumors in animal models. Future research on 5,10-[1,2]Benzenoarsanthrene should focus on further understanding its mechanism of action and the potential health effects of exposure to 5,10-[1,2]Benzenoarsanthrene in real-world settings.
合成方法
5,10-[1,2]Benzenoarsanthrene can be synthesized through various methods, including the reaction of anthracene with benzoquinone, the reaction of anthracene with benzoic acid, and the oxidation of anthracene with potassium permanganate. The most common method for synthesizing 5,10-[1,2]Benzenoarsanthrene is the reaction of anthracene with benzoquinone, which yields 5,10-[1,2]Benzenoarsanthrene as a yellow crystalline powder.
科学研究应用
5,10-[1,2]Benzenoarsanthrene has been extensively studied for its potential carcinogenic and mutagenic properties. It has been shown to induce DNA damage, gene mutations, and chromosomal aberrations in various cell types. 5,10-[1,2]Benzenoarsanthrene has also been shown to promote the growth of tumors in animal models and is considered a potent carcinogen.
属性
CAS 编号 |
197-40-0 |
|---|---|
产品名称 |
5,10-[1,2]Benzenoarsanthrene |
分子式 |
C18H12As2 |
分子量 |
378.1 g/mol |
IUPAC 名称 |
1,8-diarsapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C18H12As2/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12H |
InChI 键 |
ZVVGWKNSYYKDNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[As]3C4=CC=CC=C4[As]2C5=CC=CC=C53 |
规范 SMILES |
C1=CC=C2C(=C1)[As]3C4=CC=CC=C4[As]2C5=CC=CC=C53 |
同义词 |
5,10-[1,2]Benzenoarsanthrene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



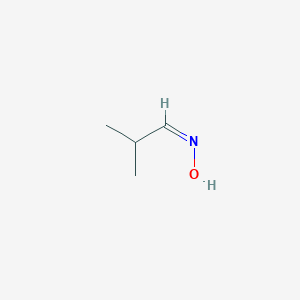
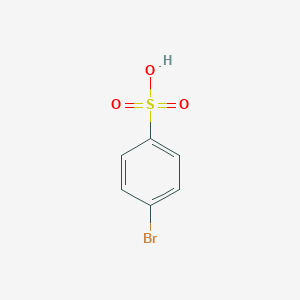
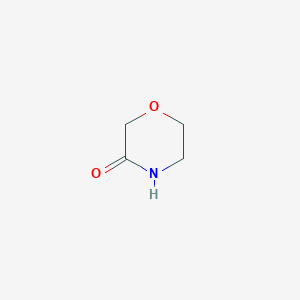
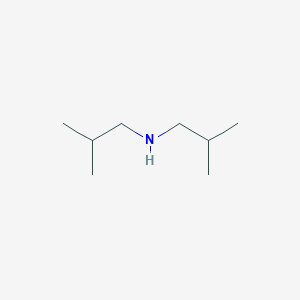
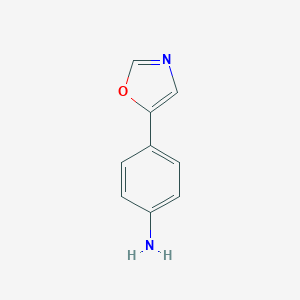
![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)
